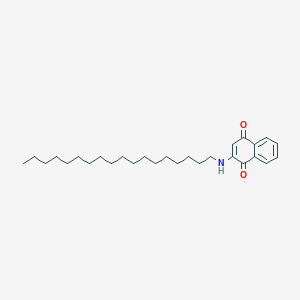

2-Octadecylamino-1,4-naphthoquinone

Description

Properties

CAS No. |

38528-35-7 |

|---|---|

Molecular Formula |

C28H43NO2 |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

2-(octadecylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C28H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-29-26-23-27(30)24-20-17-18-21-25(24)28(26)31/h17-18,20-21,23,29H,2-16,19,22H2,1H3 |

InChI Key |

ZWRYMFSTJOTECJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Octadecylamino-1,4-naphthoquinone

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Octadecylamino-1,4-naphthoquinone, a lipophilic derivative of the pharmacologically significant 1,4-naphthoquinone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It outlines a robust synthetic protocol and a multi-faceted analytical workflow for the unambiguous structural elucidation and physicochemical characterization of the title compound. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-Amino-1,4-Naphthoquinone Derivatives

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The introduction of an amino substituent at the C-2 position significantly modulates the electronic and steric properties of the naphthoquinone ring, often enhancing its therapeutic potential.[1][3]

The incorporation of a long alkyl chain, such as the octadecyl group, imparts a high degree of lipophilicity to the molecule. This modification is a strategic approach in drug design to potentially enhance membrane permeability, alter pharmacokinetic profiles, and facilitate formulation in lipid-based delivery systems. This guide focuses on this compound as a representative long-chain alkylamino-naphthoquinone, providing a detailed roadmap for its preparation and thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 1,4-naphthoquinone and octadecylamine. The reaction proceeds via a Michael-type addition followed by an oxidative aromatization.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine (octadecylamine) on the electron-deficient C-2 position of the 1,4-naphthoquinone ring. This forms a hydroquinone intermediate which then undergoes oxidation to the final 2-substituted-1,4-naphthoquinone product. The presence of an oxidizing agent (often atmospheric oxygen) facilitates the rearomatization of the quinone ring.[4][5]

Experimental Protocol

Materials:

-

1,4-Naphthoquinone

-

Octadecylamine

-

Ethanol (or other suitable solvent like methanol)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 equivalent) in a suitable volume of ethanol.

-

To this solution, add octadecylamine (1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature to 50°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a colored solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural features of the synthesized this compound.

Spectroscopic Characterization

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the molecular structure.

Experimental Protocol:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

-

Transfer the solution to a clean 5 mm NMR tube.[3]

-

Acquire the spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Quinone Protons | 8.10 - 7.90 | m | 2H | H-5, H-8 |

| 7.70 - 7.50 | m | 2H | H-6, H-7 | |

| Vinylic Proton | ~6.0 | s | 1H | H-3 |

| NH Proton | Broad signal | br s | 1H | -NH- |

| Alkyl Chain Protons | ~3.3 | t | 2H | -NH-CH₂ - |

| 1.8 - 1.5 | m | 2H | -NH-CH₂-CH₂ - | |

| ~1.25 | br s | 30H | -(CH₂)₁₅- | |

| ~0.88 | t | 3H | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbons | ~182, ~181 | C-1, C-4 |

| Quinone Carbons | ~147 | C-2 |

| ~134, ~132, ~130, ~126, ~125 | Aromatic carbons | |

| Vinylic Carbon | ~103 | C-3 |

| Alkyl Chain Carbons | ~44 | -NH-CH₂ - |

| ~32, ~29 (multiple peaks), ~27, ~22 | -(CH₂)₁₆- | |

| ~14 | -CH₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. For a detailed guide on NMR interpretation, refer to Emery Pharma (2018).[7]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.[8]

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretching |

| 2920, 2850 | C-H stretching (alkyl chain) |

| ~1670 | C=O stretching (quinone) |

| ~1600, ~1570 | C=C stretching (aromatic and vinylic) |

| ~1520 | N-H bending |

For a step-by-step guide to interpreting FTIR spectra, refer to Nandiyanto et al. (2019).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, chloroform).

-

Calibrate the spectrophotometer with a blank solvent.[9]

-

Record the absorbance spectrum over a range of approximately 200-800 nm.[9]

Predicted UV-Vis Data:

| λmax (nm) | Electronic Transition |

| ~270 | π → π* transition of the naphthoquinone ring system |

| ~340 | π → π* transition |

| ~450 | n → π* transition involving the quinone carbonyls and the amino group |

The long-wavelength absorption band is characteristic of 2-amino-1,4-naphthoquinones and is responsible for their color.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak ([M+H]⁺): The expected m/z value for the protonated molecule (C₂₈H₄₃NO₂) is approximately 426.33.

-

Fragmentation Pattern: Fragmentation may occur at the alkyl chain, leading to a series of peaks corresponding to the loss of alkyl fragments. The fragmentation of the naphthoquinone ring is also possible. The fragmentation pathways of protonated molecular derivatives of 2-acylamino-1,4-naphthoquinone have been proposed based on theoretical calculations.[11]

For a guide to interpreting mass spectra of organic compounds, refer to Chemistry LibreTexts (2024).[12]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.

Experimental Protocol:

-

Place a small, accurately weighed amount of the sample in an appropriate pan (e.g., aluminum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Expected Thermal Analysis Results:

-

TGA: The TGA curve is expected to show thermal stability up to a certain temperature, followed by decomposition. The decomposition temperature will provide an indication of the compound's thermal stability.

-

DSC: The DSC thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid. It may also reveal other phase transitions if present.

For more information on TGA and DSC, refer to Lab Manager (2025).[13]

Characterization Workflow Diagram

Caption: Multi-technique workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined protocols are based on established scientific principles and are designed to be readily implemented in a standard organic chemistry laboratory. The multi-faceted characterization approach, employing NMR, FTIR, UV-Vis, MS, and thermal analysis, ensures an unambiguous confirmation of the compound's structure and a thorough understanding of its physicochemical properties. This information is critical for its potential application in drug discovery and materials science, providing a solid foundation for further research and development.

References

-

JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

Leyva, E., et al. (2017). Confirmed reaction mechanism for the reaction of 1,4-naphthoquinone and anilines under ultrasound irradiation. ResearchGate. [Link]

-

Sahu, S. K., & Pitchumani, K. (2007). Variations in product in reactions of naphthoquinone with primary amines. Arkivoc, 2007(15), 133-142. [Link]

-

alwsci. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]

-

The Bioscan. (2024). Synthesis, Characterization, and Molecular Docking Studies of Novel Naphthoquinone Derivatives for Pharmacological Assessment. [Link]

-

Patil, R. et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

MDPI. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. [Link]

-

J-Stage. (n.d.). 1,4-Naphthoquinones: Some Biological Properties and Application. [Link]

-

da Silva, A. C. M. et al. (n.d.). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). SciELO. [Link]

-

ResearchGate. (2009). Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. [Link]

-

ResearchGate. (2015). Synthesis and characterization of 2-(n-alkylamino)-1,4-napthoquinone: Molecular structures of ethyl and hexyl derivatives. [Link]

-

Chemistry LibreTexts. (n.d.). Organic Spectrometry. [Link]

-

Jack Westin. (2024). Mass spectrometry (MS) - Organic Chemistry. [Link]

-

PubMed. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

ResearchGate. (2017). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. [Link]

-

ACS Publications. (2025). Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. [Link]

-

PMC. (2025). Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation. [Link]

-

EPA. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. [Link]

-

Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. [Link]

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

-

ResearchGate. (n.d.). Confirmed reaction mechanism for the reaction of 1,4-naphthoquinone and anilines under ultrasound irradiation. [Link]

-

Semantic Scholar. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. [Link]

-

PMC. (2025). Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. [Link]

-

ResearchGate. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

MDPI. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. [Link]

-

ResearchOnline@JCU. (2025). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. [Link]

-

MDPI. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. [Link]

-

SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]

-

Torontech Inc. (2025). DSC vs TGA: A Complete Guide to the Difference. [Link]

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. [Link]

Sources

- 1. science.valenciacollege.edu [science.valenciacollege.edu]

- 2. researchgate.net [researchgate.net]

- 3. organomation.com [organomation.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Variations in product in reactions of naphthoquinone with primary amines [beilstein-journals.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. emerypharma.com [emerypharma.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

Physicochemical Profiling and Applied Methodologies of 2-Octadecylamino-1,4-naphthoquinone: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Chemical Engineers, Drug Development Professionals, and Materials Scientists

Executive Summary

As a Senior Application Scientist, I approach the characterization of 2-Octadecylamino-1,4-naphthoquinone (CAS: 38528-35-7) [] not merely as a static structural entity, but as a highly dynamic redox system. This compound represents a critical intersection of extreme lipophilicity and reversible electrochemistry. By functionalizing the electrophilic 1,4-naphthoquinone core with an 18-carbon aliphatic amine (stearylamine), we engineer a molecule capable of anchoring into highly hydrophobic environments. This structural duality allows it to function effectively across diverse applications—from acting as a potent antipolymerant in industrial styrene monomer streams[2] to serving as a membrane-bound reactive oxygen species (ROS) generator in biological models[3].

Structural and Physicochemical Architecture

The physicochemical identity of this compound is defined by two distinct domains: the redox-active quinone headgroup and the inert, hydrophobic octadecyl tail. The introduction of the electron-donating secondary amine at the C2 position significantly alters the electron density of the quinone ring, shifting its redox potential compared to unsubstituted 1,4-naphthoquinone.

Table 1: Quantitative Physicochemical Parameters

| Parameter | Value | Analytical Causality / Implication |

| Molecular Formula | C28H43NO2 | Defines the stoichiometric baseline for synthesis and elemental analysis. |

| Monoisotopic Mass | 425.33 Da[4] | Target m/z for high-resolution mass spectrometry (HRMS) validation. |

| Predicted XLogP | ~10.7[4] | Extreme lipophilicity; ensures complete partitioning into hydrocarbon phases (e.g., styrene) and lipid bilayers without aqueous washout. |

| Redox Potential (E1/2) | ~ -0.65 V[3] | Optimal thermodynamic window for reversible semiquinone radical formation, enabling radical scavenging without auto-initiating polymerization. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates intermolecular N-H···O interactions, driving specific crystal packing and potential biological target binding[3]. |

Mechanistic Pathway: Oxidative Michael Addition

The synthesis of 2-alkylamino-1,4-naphthoquinones relies on the oxidative Michael addition of a primary amine to the quinone core[5]. The nucleophilic nitrogen of octadecylamine attacks the C2 position of the electrophilic 1,4-naphthoquinone. This forms a transient substituted hydroquinone intermediate. Because the hydroquinone state is highly sensitive to oxidation, ambient oxygen (or an added oxidant) rapidly strips two electrons and two protons, restoring the thermodynamically stable conjugated quinone state[5].

Logical workflow mapping the synthesis and redox-driven applications of the target naphthoquinone.

Electrochemical Dynamics and Application Causality

The industrial and biological efficacy of this compound is entirely dependent on its ease of reduction. Cyclic voltammetry of homologous 2-(n-alkylamino)-1,4-naphthoquinones reveals a highly reversible naphthoquinone/naphthosemiquinone redox couple[3].

In industrial contexts, this semiquinone radical acts as a potent antipolymerant. During the high-temperature distillation of vinylic monomers like styrene, carbon-centered radicals spontaneously form, initiating unwanted polymerization that severely fouls process equipment[2]. The quinone core acts as a radical sink, scavenging these species. Crucially, the C18 tail ensures the molecule remains completely dissolved in the hydrocarbon phase, preventing it from partitioning into aqueous wash streams[2].

Table 2: Mechanochemical vs. Traditional Synthesis Metrics

| Metric | Traditional Reflux | Mechanochemical (SAG) | Causality for Preference |

| Solvent Requirement | High (Ethanol/Acetic Acid) | None (Solvent-Free) | Eliminates bulk solvent waste and hazardous disposal[5]. |

| Reaction Time | 12 - 24 Hours | ~60 Minutes | Localized kinetic energy in ball milling drastically lowers activation energy[5]. |

| Catalyst | Homogeneous Acids | Silica Gel (Solid Auxiliary) | Silica provides acidic coordination sites for the carbonyl without aqueous workup[5]. |

| Yield | 40 - 60% | > 85% | Avoids side-reactions (e.g., over-oxidation or bis-amination) common in solution[5]. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have replaced traditional solvent-heavy reflux methods with modern mechanochemical techniques to improve yield and reproducibility.

Protocol 1: Solvent-Free Mechanochemical Synthesis

Causality: Traditional syntheses using refluxing ethanol often struggle with the extreme steric hindrance and hydrophobicity of octadecylamine. By utilizing mechanochemistry (ball milling) with silica gel as a Solid Auxiliary Grinding (SAG) agent, we provide localized acidic sites that activate the quinone carbonyl. This accelerates the Michael addition without the need for bulk solvent[5].

Step-by-Step Methodology:

-

Preparation: Weigh equimolar amounts of 1,4-naphthoquinone (10 mmol, 1.58 g) and octadecylamine (10 mmol, 2.69 g).

-

Loading: Transfer the reagents into a 50 mL stainless-steel milling jar. Add 3.0 g of activated silica gel (230-400 mesh) to act as the SAG agent, followed by six 10 mm stainless-steel milling balls.

-

Milling: Secure the jar in a planetary ball mill and grind at 450 rpm for 60 minutes. The kinetic energy combined with the acidic silica surface drives the oxidative coupling.

-

Extraction: Open the jar and extract the deep red/orange solid mixture with 50 mL of ethyl acetate. Filter the suspension through a Celite pad to remove the silica gel.

-

Concentration: Evaporate the ethyl acetate under reduced pressure to yield the crude product.

-

Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the 1,4-naphthoquinone spot confirms reaction completion. Further validate via FT-IR by confirming the appearance of a secondary N-H stretch at ~3340 cm⁻¹.

Protocol 2: Cyclic Voltammetry (CV) for Redox Profiling

Causality: The antipolymerant efficacy is dictated by the E1/2 value. We utilize anhydrous dichloromethane (DCM) because the C18 chain renders the compound completely insoluble in standard aqueous or polar protic electrochemical solvents. Tetrabutylammonium hexafluorophosphate (TBAPF6) is chosen as the supporting electrolyte due to its wide electrochemical window and high solubility in DCM.

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF6 in anhydrous, degassed DCM (approx. 20 mL).

-

Analyte Addition: Dissolve the synthesized this compound to a final concentration of 1.0 mM in the electrolyte solution.

-

Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode (polished with 0.05 µm alumina slurry prior to use), a platinum wire counter electrode, and an Ag/AgCl non-aqueous reference electrode.

-

Purging: Purge the cell with high-purity Argon for 10 minutes to remove dissolved oxygen, which would otherwise interfere with the semiquinone radical signal.

-

Scanning: Run the cyclic voltammogram from 0.0 V to -1.5 V at a scan rate of 50 mV/s. Record the cathodic peak (reduction to semiquinone) and anodic peak (oxidation back to quinone).

References

-

PubChemLite. "this compound (C28H43NO2)". PubChem Database, CID 541364. URL: [Link]

-

Patil, R., et al. "Molecular association of 2-(n-alkylamino)-1,4-naphthoquinone derivatives: Electrochemical, DFT studies and antiproliferative activity against leukemia cell lines". Journal of Molecular Structure, 2016. URL: [Link]

- WIPO. "Amino-quinone antipolymerants and methods of using". Patent WO2020068735A1, 2020.

-

Da Silva, et al. "Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone". ACS Omega, 2025. URL: [Link]

Sources

Targeting the Redox Core: A Technical Guide to Novel 2-Amino-1,4-Naphthoquinone Derivatives

Executive Summary

The 1,4-naphthoquinone (1,4-NQ) scaffold represents a privileged structure in medicinal chemistry, historically validated by natural products like Lawsone and Lapachol.[1][2] However, the "naked" quinone core often suffers from non-specific toxicity and poor bioavailability. The introduction of an amino group at the C2 position creates 2-amino-1,4-naphthoquinone derivatives , a subclass that exhibits tunable redox potentials and enhanced selectivity.

This guide addresses the design, synthesis, and biological validation of these novel derivatives. It focuses on their primary mechanism—NQO1-mediated bioactivation —and provides actionable protocols for researchers targeting solid tumors (NSCLC, Breast, Colon) where NQO1 is overexpressed.

The Pharmacophore: Tuning the "Redox Switch"

The biological activity of 2-amino-1,4-naphthoquinones is governed by their ability to accept one or two electrons. Unlike simple quinones that indiscriminately generate Reactive Oxygen Species (ROS) in healthy tissue, 2-amino derivatives can be designed to act as "bioreductive prodrugs."

Key Structural Features (SAR)

-

The Quinone Moiety (C1, C4): Acts as the Michael acceptor and redox center.

-

The Amino Substituent (C2):

-

Electronic Effect: The electron-donating nature of the amine pushes the redox potential towards more negative values, stabilizing the molecule against non-enzymatic reduction (reducing off-target toxicity).

-

Binding: Provides a hydrogen bond donor/acceptor site for interaction with the active sites of enzymes like NQO1 or Topoisomerase II.

-

-

The C3 Position: Substitution here (e.g., with Cl or Br) often enhances cytotoxicity by increasing lipophilicity and altering the electrophilicity of the quinone ring, facilitating cellular uptake.

Mechanism of Action: The NQO1 Bioactivation Pathway

The most potent anticancer mechanism for these derivatives is bioactivation via NAD(P)H:quinone oxidoreductase 1 (NQO1) .

The "Futile Redox Cycle"

In healthy cells, NQO1 detoxifies quinones by reducing them to stable hydroquinones, which are then conjugated and excreted.[3] However, in NQO1-overexpressing cancer cells, specific 2-amino-1,4-NQ derivatives undergo a "futile cycle":

-

Reduction: NQO1 reduces the quinone to a hydroquinone.[3][4][5][6]

-

Auto-oxidation: The hydroquinone is unstable and rapidly reacts with molecular oxygen (

). -

ROS Generation: This reaction regenerates the parent quinone and releases a superoxide anion (

). -

Damage: The cycle repeats, depleting cellular NADH/NADPH and generating massive oxidative stress that triggers mitochondrial apoptosis.

Pathway Visualization

The following diagram illustrates the NQO1-mediated futile cycle and downstream apoptotic signaling.

Caption: NQO1-mediated redox cycling of 2-amino-1,4-naphthoquinones.[4] The compound acts as a catalyst for ROS generation specifically within NQO1-rich cancer cells.

Synthetic Strategy: BiCl3-Catalyzed Michael Addition

While traditional methods use ethanol and reflux, they often suffer from low yields due to polymerization. The Bismuth(III) Chloride (

Experimental Protocol

Objective: Synthesis of 2-(phenylamino)-1,4-naphthoquinone.

-

Reagents:

-

1,4-Naphthoquinone (1.0 equiv)[2]

-

Aniline derivative (1.1 equiv)

- (10-20 mol% catalyst)

-

Acetonitrile (

) as solvent.

-

-

Procedure:

-

Step 1: Dissolve 1,4-naphthoquinone (e.g., 1 mmol) in 5 mL of acetonitrile in a round-bottom flask.

-

Step 2: Add the aniline (1.1 mmol) and

(0.1 mmol). -

Step 3: Stir the reaction mixture at room temperature. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction typically completes in 1-3 hours.

-

Step 4: Upon completion, evaporate the solvent under reduced pressure.

-

Step 5: Extract with ethyl acetate/water. Wash the organic layer with brine, dry over

.[7] -

Step 6: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Why this works:

Biological Evaluation: Workflow & Data Analysis

To validate the biological activity, a rigorous screening workflow is required. The MTT assay is the standard for metabolic activity, serving as a proxy for cell viability.

Experimental Workflow Diagram

Caption: Step-by-step workflow from chemical synthesis to lead identification.

Representative SAR Data

The following table summarizes the impact of structural modifications on anticancer activity (IC50) against A549 (Lung Cancer, NQO1 high) vs. HDF (Normal Fibroblasts).

| Compound ID | R-Group (C2-Amino) | X-Group (C3) | IC50 (A549) [µM] | IC50 (HDF) [µM] | Selectivity Index (SI) |

| NQ-1 | 12.5 | 15.0 | 1.2 | ||

| NQ-2 | 8.2 | 25.4 | 3.1 | ||

| NQ-3 | 3.4 | 45.2 | 13.3 | ||

| NQ-4 | 22.1 | 18.5 | 0.8 |

Analysis:

-

NQ-3 demonstrates the "sweet spot." The addition of a halogen (Cl) at C3 and a para-fluoro aniline at C2 significantly increases potency and selectivity. The halogen likely enhances lipophilicity and alters the redox potential to favor NQO1 reduction.

-

NQ-4 (Alkyl amine) shows poor selectivity, likely due to a lack of specific binding interactions or unfavorable redox properties.

References

-

Tandon, V. K., et al. (2004). Synthesis and biological evaluation of novel 2-amino-1,4-naphthoquinone derivatives as antifungal and antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Link

-

Wellington, K. W. (2015). Understanding cancer and the anticancer activities of naphthoquinones – a review. RSC Advances. Link

-

Ross, D., & Siegel, D. (2021). The diverse functionality of NQO1 and its roles in redox control.[3][5][6] Redox Biology. Link

-

Prachayasittikul, V., et al. (2014). Novel 2-amino-1,4-naphthoquinone derivatives as potential anticancer agents.[8][9][10] EXCLI Journal. Link

-

Wang, J., et al. (2023).[7] Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. Molecules.[1][2][3][4][5][6][11][12][7][13][14][15] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 10. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Amino Acid–Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-dimensional quantitative structure-activity relationship study of 1,4-naphthoquinone derivatives tested against HL-60 human promyelocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships in the haemolytic activity and nephrotoxicity of derivatives of 1,2- and 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Alkylamino-1,4-naphthoquinones

Introduction

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of 1,4-naphthoquinone have been extensively investigated for their potential as anticancer, antimicrobial, and antiparasitic agents.[1][4][5] Among these, 2-alkylamino-1,4-naphthoquinones have emerged as a particularly promising class of compounds, where the introduction of an alkylamino side chain at the C2 position significantly modulates their physicochemical properties and biological efficacy.[6][7]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-alkylamino-1,4-naphthoquinones. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds. By delving into the causality behind experimental choices and presenting self-validating protocols, this guide aims to serve as a valuable resource for the rational design of novel and more potent 2-alkylamino-1,4-naphthoquinone derivatives.

The Core Scaffold: 1,4-Naphthoquinone

The reactivity of the 1,4-naphthoquinone nucleus is central to its biological activity. The two carbonyl groups in a conjugated system make the quinone ring susceptible to redox cycling, which can lead to the generation of reactive oxygen species (ROS) such as superoxide radicals.[4][8] This induction of oxidative stress is a key mechanism behind the cytotoxicity of many naphthoquinone derivatives.[4][9] Furthermore, the electrophilic nature of the quinone ring allows for Michael addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, leading to enzyme inhibition and disruption of cellular functions.[4]

The Role of the 2-Alkylamino Substituent

The introduction of an alkylamino group at the C2 position of the 1,4-naphthoquinone core profoundly influences its electronic properties, lipophilicity, and steric profile, thereby impacting its biological activity. The nitrogen atom of the amino group can donate electron density into the quinone ring, modifying its redox potential. The nature of the alkyl substituent—its length, branching, and the presence of cyclic moieties—further refines the molecule's interaction with biological targets.

Influence of Alkyl Chain Length and Lipophilicity

The length of the n-alkyl chain at the 2-amino position has been a key area of investigation in the SAR of these compounds. An increase in chain length generally leads to an increase in lipophilicity, which can enhance membrane permeability and cellular uptake. However, the relationship between alkyl chain length and cytotoxic activity is not always linear.

In a study evaluating a homologous series of 2-(n-alkylamino)-1,4-naphthoquinones against THP1 (acute monocytic leukemia) and K562 (human immortalized myelogenous leukemia) cell lines, it was observed that for THP1 cells, the ethyl (LH-2) and propyl (LH-3) derivatives were the most active.[6][10] In contrast, longer chain derivatives (pentyl, heptyl, and octyl) were found to be inactive against this cell line.[6][10] For K562 cells, all the compounds exhibited moderate activity.[6][10] This suggests that an optimal range of lipophilicity exists for potent activity, beyond which the efficacy may decrease, possibly due to poor aqueous solubility or unfavorable interactions at the target site.

Impact of Alkyl Chain Branching

The branching of the alkylamino side chain also plays a critical role in determining the biological activity. In a study comparing unbranched and branched side chains, it was found that compounds with unbranched alkyl groups exhibited greater inhibitory activity.[11] This could be attributed to steric hindrance, where a bulkier branched chain may prevent the molecule from effectively binding to its biological target.

Biological Activities of 2-Alkylamino-1,4-naphthoquinones

Anticancer and Cytotoxic Activity

The most extensively studied biological activity of 2-alkylamino-1,4-naphthoquinones is their cytotoxicity against various cancer cell lines.[12][13][14] These compounds have demonstrated efficacy against leukemia, breast cancer, colon cancer, and lung cancer cell lines, among others.[6][12][13]

Table 1: Cytotoxic Activity of Selected 2-Alkylamino-1,4-naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Ethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | MCF-7 | 2.4-8.6 | [14] |

| 2-Diethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | MCF-7 | 2.4-8.6 | [14] |

| 2-Ethylamino-1,4-naphthoquinone (LH-2) | THP1 | Active | [6][10] |

| 2-Propylamino-1,4-naphthoquinone (LH-3) | THP1 | Active | [6][10] |

| 2-(tert-Butylamino)-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | RPMI 8226 | - | [14] |

Antimicrobial Activity

Several 2-alkylamino-1,4-naphthoquinone derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[15][16] The mechanism of antibacterial action is believed to involve the generation of ROS and subsequent apoptosis-like cell death.[17] One study found that a 2-amino-1,4-naphthoquinone derivative was particularly effective against Klebsiella pneumoniae positive for β-lactamase, a common intestinal bacterium that can cause severe infections.[15]

Mechanism of Action

The cytotoxic and antimicrobial effects of 2-alkylamino-1,4-naphthoquinones are attributed to several interconnected mechanisms.

Redox Cycling and Oxidative Stress

A primary mechanism is the ability of the naphthoquinone core to undergo redox cycling, leading to the production of ROS.[4][8] This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to generate superoxide anions. This cascade of reactive species can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.

Induction of Apoptosis

Many 2-alkylamino-1,4-naphthoquinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8][12][18] This is often a consequence of the oxidative stress generated by the compound. Apoptosis is a desirable mechanism for anticancer agents as it is a controlled process that minimizes inflammation. Annexin V-FITC/PI staining assays have confirmed that some of these compounds induce apoptosis as the pathway for cell death.[12]

Enzyme Inhibition

The electrophilic nature of the 1,4-naphthoquinone ring allows it to act as a Michael acceptor, reacting with nucleophilic residues in enzymes. A significant target for some naphthoquinone derivatives is topoisomerase II, an enzyme crucial for DNA replication and repair.[12][18] Inhibition of this enzyme leads to DNA damage and cell cycle arrest, contributing to the compound's cytotoxic effects. Molecular docking studies have been employed to evaluate the potential interactions between these compounds and the ATP binding domain of human topoisomerase IIα.[12]

Caption: Proposed mechanisms of action for 2-alkylamino-1,4-naphthoquinones.

Experimental Protocols

General Synthesis of 2-Alkylamino-1,4-naphthoquinones

The synthesis of 2-alkylamino-1,4-naphthoquinones is typically achieved through a nucleophilic substitution reaction between 1,4-naphthoquinone and a primary or secondary amine.[19][20]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,4-naphthoquinone in a suitable solvent, such as methanol or ethanol.

-

Amine Addition: Add the desired alkylamine to the solution. The reaction is often carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Alternative synthetic methods, such as using microwave irradiation or ultrasonication, have been developed to improve yields and reduce reaction times.[15] Mechanochemical, solvent-free syntheses have also been reported as a more sustainable approach.[21]

Caption: General workflow for the synthesis of 2-alkylamino-1,4-naphthoquinones.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2-alkylamino-1,4-naphthoquinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives

The field of 2-alkylamino-1,4-naphthoquinones continues to be a fertile ground for drug discovery. Future research should focus on:

-

Rational Design: Utilizing computational tools such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies to design new derivatives with enhanced potency and selectivity.[12][22]

-

Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and possible side effects.

-

In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

-

Combination Therapies: Investigating the synergistic effects of 2-alkylamino-1,4-naphthoquinones with existing chemotherapeutic agents to potentially overcome drug resistance and improve treatment outcomes.

By adopting a multidisciplinary approach that integrates synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of 2-alkylamino-1,4-naphthoquinones can be realized.

References

-

Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies. ResearchGate. Available at: [Link]

-

(PDF) Synthesis of New 2-N,N' dialkylamino-1,4-naphthoquinone Derivatives: Concerning the Reactivity of Lapachol with Secondary Amines. ResearchGate. Available at: [Link]

-

Molecular association of 2-(n-alkylamino)-1,4-naphthoquinone derivatives: Electrochemical, DFT studies and antiproliferative activity against leukemia cell lines. ResearchGate. Available at: [Link]

-

Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. MDPI. Available at: [Link]

-

Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. PubMed. Available at: [Link]

-

Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. MDPI. Available at: [Link]

-

Synthesis and characterization of 2-(n-alkylamino)-1,4-napthoquinone: Molecular structures of ethyl and hexyl derivatives. ResearchGate. Available at: [Link]

-

Molecular association of 2-(n-alkylamino)-1,4-naphthoquinone derivatives: Electrochemical, DFT studies and antiproliferative activity against leukemia cell lines. R Discovery. Available at: [Link]

-

The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. IOS Press. Available at: [Link]

-

Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoqui- none (Lawsone) Derivatives. Thieme Connect. Available at: [Link]

-

Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC. Available at: [Link]

-

Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI. Available at: [Link]

-

BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. MDPI. Available at: [Link]

-

Structure-activity relationships in the haemolytic activity and nephrotoxicity of derivatives of 1,2- and 1,4-naphthoquinone. PubMed. Available at: [Link]

-

The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. MDPI. Available at: [Link]

-

Antibacterial Activity of 2-Amino-1,4-naphthoquinone Derivatives Against Gram‑Positive and Gram-Negative Bacterial Strains and Their Interaction with Human Serum Albumin. ResearchGate. Available at: [Link]

-

Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. MDPI. Available at: [Link]

-

Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Publications. Available at: [Link]

-

1,4-Naphthoquinones: Some Biological Properties and Application. J-Stage. Available at: [Link]

-

Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies. PubMed. Available at: [Link]

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PMC. Available at: [Link]

-

1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation. MDPI. Available at: [Link]

-

2-Amino-1,4-naphthoquinone as a key precursor for naphthoquinone-fused N-heterocycles: synthetic approaches and mechanistic perspectives. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[12][13][19]-Triazole-3-thione Substitution. Pharmacia. Available at: [Link]

-

Potent antitumor activity of synthetic 1,2-Naphthoquinones and 1,4-Naphthoquinones. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Research Repository. Available at: [Link]

-

Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. SciELO Brasil. Available at: [Link]

-

The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. PMC. Available at: [Link]

-

Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. SciELO Brasil. Available at: [Link]

-

In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. SciELO. Available at: [Link]

-

Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. PMC. Available at: [Link]

-

Investigation of chemical reactivity of 2-alkoxy-1,4-naphthoquinones and their anticancer activity. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 3. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships in the haemolytic activity and nephrotoxicity of derivatives of 1,2- and 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpsonline.com [ijpsonline.com]

- 17. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Bioactive Naphthoquinone Compounds: An In-depth Technical Guide

Abstract

Naphthoquinones, a class of organic compounds derived from naphthalene, represent a pivotal scaffold in medicinal chemistry and drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, have established them as a focal point for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and strategic considerations in the discovery of new bioactive naphthoquinone compounds. We will delve into the intricacies of their mechanisms of action, explore robust protocols for their synthesis and isolation, detail essential bioactivity screening assays, and outline modern computational approaches that are accelerating the identification of promising new drug candidates. This guide is designed to be a practical and authoritative resource, bridging foundational knowledge with advanced, field-proven insights to empower the next wave of naphthoquinone-based drug discovery.

The Naphthoquinone Scaffold: A Privileged Structure in Drug Discovery

The 1,4-naphthoquinone core is a recurring motif in a multitude of natural products, including the well-known vitamin K, as well as potent phytochemicals like juglone and plumbagin.[1] This structural framework is a key pharmacophore, with its biological activity largely attributed to its redox-active quinonoid core.[2] The ability of naphthoquinones to participate in cellular redox cycling and to act as Michael acceptors allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[3][4]

The diverse bioactivities of naphthoquinones include:

-

Anticancer Activity: Many naphthoquinones exhibit potent cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the generation of reactive oxygen species (ROS), inhibition of topoisomerase enzymes, and modulation of key signaling pathways.[1][5]

-

Antimicrobial Activity: Naphthoquinones have demonstrated significant efficacy against a range of pathogenic bacteria and fungi. Their antimicrobial properties are often linked to their ability to disrupt cellular respiration and generate oxidative stress.[6][7]

-

Antiviral Activity: Several naphthoquinone derivatives have shown promise as antiviral agents, with some exhibiting inhibitory effects against viruses such as the swine influenza virus.[7]

The inherent bioactivity of the naphthoquinone scaffold, coupled with its synthetic tractability, makes it an exceptional starting point for the development of new therapeutic agents.

Mechanisms of Action: The Molecular Basis of Naphthoquinone Bioactivity

Understanding the molecular mechanisms through which naphthoquinones exert their biological effects is paramount for rational drug design. The primary mechanisms can be broadly categorized as follows:

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A hallmark of naphthoquinone bioactivity is their ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This cycle can repeat, leading to a significant accumulation of ROS within the cell, inducing oxidative stress, and ultimately triggering apoptosis.[8][9]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Caption: Redox cycling of naphthoquinones leading to ROS generation and apoptosis.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Several naphthoquinone derivatives, including lawsone and shikonin, have been shown to inhibit the activity of topoisomerase I.[1] By stabilizing the enzyme-DNA cleavable complex, these compounds lead to DNA strand breaks and cell death.[10]

Covalent Modification of Cellular Thiols

The electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack by cellular thiols, most notably glutathione (GSH). This can lead to the depletion of intracellular GSH pools, disrupting the cellular redox balance and sensitizing cells to oxidative damage.[8][9]

Discovery of Novel Naphthoquinones: Key Methodologies

The discovery of new bioactive naphthoquinones is a multifaceted process that integrates natural product chemistry, synthetic organic chemistry, and computational approaches.

Isolation and Purification from Natural Sources

Nature remains a rich and diverse source of novel naphthoquinone structures. Fungi and marine microorganisms, particularly Streptomyces species, are prolific producers of these compounds.[11][12]

This protocol provides a general framework for the isolation of naphthoquinone derivatives from fungal fermentation.

-

Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. Incubate the culture under appropriate conditions (e.g., 25-28°C with shaking) for 2-4 weeks to allow for the production of secondary metabolites.[13]

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the mycelia with a polar organic solvent such as methanol or ethyl acetate by soaking and agitation. Repeat this process multiple times.[13]

-

Extract the culture broth with a water-immiscible organic solvent like ethyl acetate in a separatory funnel. Partition the broth against the solvent several times.[13]

-

-

Concentration: Combine the organic extracts from both the mycelia and the broth. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[13]

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the components based on polarity.

-

Further purify the fractions containing the compounds of interest using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), to determine their chemical structures.

Chemical Synthesis of Novel Derivatives

Chemical synthesis offers the advantage of creating novel naphthoquinone analogs with tailored properties. This allows for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

This protocol describes a common method for the synthesis of 2-hydroxy-1,4-naphthoquinone, a key intermediate for further derivatization.[3][14]

-

Preparation of 2-Methoxy-1,4-naphthoquinone:

-

Cool 1 liter of absolute methanol to 0°C in a round-bottomed flask.

-

Slowly add 80 ml of concentrated sulfuric acid while maintaining the temperature at 0°C.

-

Add 255 g of ammonium 1,2-naphthoquinone-4-sulfonate and form an even paste by thorough shaking.

-

Heat the mixture on a steam bath for 30-40 minutes.

-

Cool the reaction mixture and collect the precipitated 2-methoxy-1,4-naphthoquinone by filtration.

-

-

Hydrolysis to 2-Hydroxy-1,4-naphthoquinone:

-

Wash the moist 2-methoxy-1,4-naphthoquinone into a solution of 30 g of sodium hydroxide in 1.5 L of water.

-

Heat the mixture rapidly to near boiling.

-

Filter the hot, deep red solution and acidify with 130 ml of 6 N hydrochloric acid while still hot.

-

Cool the suspension to 0°C and allow it to stand for 2 hours.

-

Collect the yellow precipitate of 2-hydroxy-1,4-naphthoquinone by filtration, wash with cold water, and dry.

-

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Caption: Synthetic workflow for 2-hydroxy-1,4-naphthoquinone.

Computational Approaches in Naphthoquinone Discovery

In silico methods have become indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of novel inhibitors.[15]

This workflow outlines the key steps in a computational approach to identify potential naphthoquinone-based inhibitors of a specific protein target.

-

Target and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Create a 3D library of naphthoquinone compounds. This can be a virtual library of designed compounds or a database of known natural products. Optimize the geometry of each ligand.

-

-

Virtual Screening:

-

Use a high-throughput virtual screening (HTVS) approach to rapidly dock the entire ligand library into the active site of the target protein. This initial screen uses a simplified scoring function to quickly filter out non-binding compounds.

-

-

Molecular Docking:

-

Take the top-scoring hits from the virtual screen and perform more rigorous molecular docking using software such as AutoDock Vina or DOCK 6.[16] These programs use more sophisticated algorithms and scoring functions to predict the binding mode and affinity of each ligand.

-

-

Pose Analysis and Rescoring:

-

Analyze the predicted binding poses of the top-ranked compounds to identify key interactions with the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Employ more advanced scoring functions or molecular mechanics-based methods (e.g., MM/PBSA) to re-rank the docked compounds for improved accuracy.

-

-

Selection of Candidates for Biological Testing:

-

Select a diverse set of the most promising compounds based on their docking scores, predicted binding modes, and chemical novelty for synthesis and in vitro biological evaluation.

-

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Caption: Computational workflow for virtual screening and molecular docking.

Bioactivity Screening: Assessing the Therapeutic Potential

Once new naphthoquinone compounds have been isolated or synthesized, they must be subjected to a battery of in vitro assays to determine their biological activity and therapeutic potential.

Cytotoxicity and Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer compounds.[17][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the test naphthoquinone compounds in cell culture medium. Add the compound solutions to the appropriate wells and incubate for a desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).[19]

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11][17]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9]

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test naphthoquinone compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate the plate at 37°C for 16-20 hours.[1]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[9]

Antiviral Activity

A variety of in vitro assays can be employed to assess the antiviral activity of novel compounds. A common approach is the plaque reduction assay.

-

Cell Seeding: Seed a monolayer of host cells susceptible to the virus of interest in a multi-well plate.

-

Compound Treatment and Viral Infection: Pre-treat the cells with different concentrations of the test compound for a short period. Then, infect the cells with a known amount of virus.

-

Overlay and Incubation: After an adsorption period, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells. Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[20]

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Viral plaques will appear as clear zones where the cells have been lysed. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

SAR studies are crucial for identifying the key structural features of the naphthoquinone scaffold that are responsible for its biological activity. By systematically modifying the substituents on the naphthoquinone ring and evaluating the effects on potency and selectivity, it is possible to design more effective and less toxic drug candidates.[8][21]

Table 1: Example of Structure-Activity Relationship Data for Substituted 1,4-Naphthoquinones against Various Cancer Cell Lines.

| Compound | R1 | R2 | R3 | IC₅₀ (µM) - DU-145 (Prostate) | IC₅₀ (µM) - MDA-MB-231 (Breast) | IC₅₀ (µM) - HT-29 (Colon) |

| 1,4-Naphthoquinone | H | H | H | >20 | >20 | >20 |

| Juglone | OH | H | H | 10.5 | 8.2 | 9.5 |

| Menadione | H | CH₃ | H | 15.2 | 12.8 | 14.1 |

| Plumbagin | OH | CH₃ | H | 5.6 | 4.1 | 6.3 |

| PD9 | OCH₃ | H | Cl | 1.8 | 2.5 | 2.1 |

| PD10 | OCH₃ | H | F | 2.1 | 2.9 | 2.4 |

| PD11 | OCH₃ | H | Br | 1.5 | 2.2 | 1.9 |

Data compiled from publicly available research.[8] The specific structures of PD9, PD10, and PD11 are proprietary to the cited research but illustrate the impact of substitution.

The data in Table 1 demonstrates that the addition of hydroxyl and methyl groups, as seen in plumbagin, significantly enhances the anticancer activity compared to the parent 1,4-naphthoquinone. Furthermore, the introduction of a methoxy group at R1 and a halogen at R3 (compounds PD9-PD11) leads to even more potent compounds, highlighting the importance of these positions for activity.[8]

Future Perspectives and Conclusion

The discovery of new bioactive naphthoquinone compounds remains a vibrant and promising area of drug discovery. The integration of natural product isolation, synthetic chemistry, and computational methods provides a powerful platform for the identification and optimization of novel therapeutic agents. Future research will likely focus on:

-

Exploring untapped natural sources: Deep-sea microorganisms and endophytic fungi represent underexplored ecosystems that may harbor novel naphthoquinone structures with unique biological activities.

-

Development of novel synthetic methodologies: The design of more efficient and versatile synthetic routes will enable the creation of larger and more diverse libraries of naphthoquinone analogs for high-throughput screening.

-

Application of advanced computational tools: The use of artificial intelligence and machine learning algorithms will further enhance the predictive power of in silico models for identifying promising drug candidates and elucidating their mechanisms of action.

-

Targeted drug delivery systems: The development of nanoparticle-based and other targeted delivery systems for naphthoquinones will be crucial for improving their therapeutic index and minimizing off-target toxicity.

References

-

MDPI.

-

PubMed.

-

RSC Publishing.

-

Organic Syntheses Procedure.

-

PubMed.

-

Preprints.org.

-

Der Pharma Chemica.

-

MDPI.

-

Asian Journal of Chemistry.

-

Abcam.

-

PMC.

-

PMC.

-

Google Patents.

-

TÜBİTAK Academic Journals.

-

International Journal of Current Research.

-

Ethnobotanical Research and Applications.

-

ResearchGate.

-

Merck.

-

Academia.edu.

-

International Scholars Journals.

-

Ars Pharmaceutica.

-

CLYTE Technologies.

-

Benchchem.

-

The Bioscan.

-

ResearchGate.

-

PMC.

-

Merck.

-

MDPI.

-

Hilaris Publisher.

-

Springer Nature Experiments.

-

JoVE.

-

MDPI.

-

PubMed.

-

ACS Omega.

-

MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]

- 4. botanyjournals.com [botanyjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A framework and workflow system for virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. clyte.tech [clyte.tech]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

"preliminary screening of 2-Octadecylamino-1,4-naphthoquinone derivatives"

Executive Summary

The 1,4-naphthoquinone (1,4-NQ) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to undergo redox cycling and inhibit electron transport chains. The specific derivatization with a 2-octadecylamino (C18) chain introduces a critical lipophilic vector. This modification is not merely structural; it is a functional "address label" that directs the pharmacophore into lipid-rich environments, specifically the inner mitochondrial membrane (IMM) and the plasma membranes of parasites like Plasmodium falciparum.

This guide outlines a rigorous, self-validating workflow for the preliminary screening of these derivatives. It moves beyond generic protocols to address the specific solubility and kinetic challenges posed by long-chain lipophilic quinones.

Chemical Rationale & Synthesis Validation[1][2][3][4][5][6]

The Lipophilic Advantage

The 2-octadecylamino chain significantly increases the partition coefficient (LogP), facilitating passive transport across cell membranes. Once intracellular, the naphthoquinone core acts as a redox cycler.

-

Mechanism: The quinone undergoes one-electron reduction by flavoenzymes (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical.[1] This radical transfers an electron to molecular oxygen, generating superoxide anions (

), leading to oxidative stress and apoptosis [1][2]. -

Target: In malaria parasites, analogs like atovaquone target the cytochrome bc1 complex. The C18 chain mimics the ubiquinone tail, allowing competitive inhibition at the

site [3].

Synthesis & Purity Verification Protocol

To ensure screening data integrity, the library must be validated for purity (>95%).

Reaction: Nucleophilic substitution of 1,4-naphthoquinone with octadecylamine in ethanol or methanol under reflux [4].

Validation Step (Self-Correction):

-

TLC Monitoring: Use a mobile phase of Hexane:Ethyl Acetate (8:2). The C18 derivative will show a higher R_f value than the parent quinone due to lipophilicity.

-

NMR Check: Confirm the disappearance of the quinone proton at C-2 and the integration of the alkyl chain protons (approx. 0.88 ppm for terminal

).

Phase I: Physicochemical Profiling

Before biological assays, you must establish the "working range" of solubility. 2-Octadecylamino derivatives are notoriously hydrophobic and prone to precipitation in aqueous media, which causes false negatives.

Protocol: Kinetic Solubility Assay

-

Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM. Sonicate for 10 mins to ensure complete dissolution.

-

Dilution: Spike into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM. Final DMSO < 1%.[2]

-

Readout: Measure Absorbance at 600 nm (turbidity) immediately and after 4 hours.

-

Pass Criteria:

. If turbidity increases, the compound has precipitated; exclude this concentration from IC50 determination.

-

Phase II: High-Throughput Cytotoxicity Screening

This phase determines the

Methodology: Modified MTT Assay for Lipophilic Quinones

Standard MTT protocols can fail with quinones because the compounds themselves can reduce MTT tetrazolium, causing false positives. We use a wash-step modification.

Step-by-Step Protocol:

-

Seeding: Plate cells (e.g., A549) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add serial dilutions of the 2-Octadecylamino derivative (0.1 – 100 µM). Include:

-

Incubation: 48 hours at 37°C, 5%

. -

Wash (Critical Step): Carefully aspirate media containing the quinone. Wash cells 1x with warm PBS. This removes residual quinone that could chemically reduce MTT.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Analysis: Measure Absorbance at 570 nm.

Data Presentation: Representative Screening Matrix

Table 1: Hypothetical screening data demonstrating the Selectivity Index (SI).

| Compound ID | R-Group (C2) | A549 IC50 (µM) | HEK-293 IC50 (µM) | SI (HEK/A549) | Status |

| NQ-C18-01 | Octadecylamino | 2.4 ± 0.3 | 45.1 ± 2.1 | 18.8 | HIT |

| NQ-C18-02 | (Control) Methyl | 12.5 ± 1.1 | 15.2 ± 0.9 | 1.2 | Toxic |

| NQ-C18-03 | C18 + 3-Cl | 1.8 ± 0.2 | 8.5 ± 0.5 | 4.7 | Potent/Toxic |

| Doxorubicin | (Std) | 0.5 ± 0.1 | 5.0 ± 0.4 | 10.0 | Benchmark |

Interpretation: A Selectivity Index (SI) > 10 is the threshold for progression to mechanistic studies [5].

Phase III: Mechanistic Validation (Mitochondrial Axis)

If the C18 chain is functioning as designed, the compound should localize to the mitochondria and disrupt membrane potential (

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to hit selection.

Figure 1: Operational workflow for the screening of lipophilic naphthoquinone derivatives. Note the critical solubility checkpoint prior to biological assays.

Protocol: Mitochondrial Membrane Potential (JC-1 Assay)

-

Staining: Treat cells with the

concentration of the hit compound for 12h. Add JC-1 dye (2 µM) for 30 min. -

Principle: In healthy mitochondria, JC-1 forms red aggregates. In depolarized mitochondria (damaged), it remains as green monomers.

-

Readout: Fluorescence Microscopy or Flow Cytometry.

-

Red Emission: 590 nm (High Potential).

-

Green Emission: 529 nm (Low Potential).

-

-

Result: A decrease in the Red/Green ratio indicates mitochondrial uncoupling, confirming the mechanism of action [6].

Mechanism of Action Diagram

The specific redox cycling pathway engaged by these derivatives is detailed below.

Figure 2: The redox cycling mechanism. The 2-octadecylamino derivative acts as a substrate for cellular reductases, generating semiquinone radicals that transfer electrons to oxygen, causing mitochondrial failure.

References

-

Klotz, L. O., et al. (2014). The Redox Cycling Mechanism of Quinones.[1][6] Oxidative Medicine and Cellular Longevity.

-